3-(Pyridin-4-yl)prop-2-enal

Description

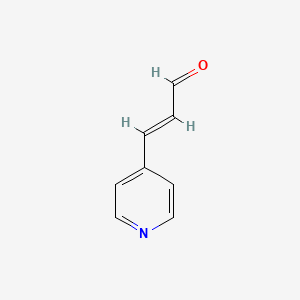

3-(Pyridin-4-yl)prop-2-enal (IUPAC name: (E)-3-(pyridin-4-yl)prop-2-enal) is an α,β-unsaturated aldehyde featuring a pyridine ring at the β-position. Its structure comprises a conjugated system with a pyridin-4-yl group attached to the propenal backbone (CH₂=CH–CHO). The electron-deficient pyridine ring influences the compound’s electronic properties, making the aldehyde group highly electrophilic.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-4-ylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIRJCZXFPMXTI-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305007 | |

| Record name | (2E)-3-(4-Pyridinyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32986-66-6 | |

| Record name | (2E)-3-(4-Pyridinyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32986-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Pyridinyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

3-(Pyridin-4-yl)prop-2-enal is an organic compound characterized by a pyridine ring attached to a prop-2-enal structure. Its molecular formula is CHNO, with a molecular weight of approximately 135.15 g/mol. This compound has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cancer treatment and metabolic regulation.

The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with acrolein under catalytic conditions. This method allows for the formation of the desired product through a straightforward synthetic route, enhancing its applicability in various fields, including medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in glycolysis pathways. It has been studied for its effects on human umbilical vein endothelial cells (HUVECs), demonstrating an IC value of approximately 10.7 µM, indicating its potency in inhibiting cell proliferation. This suggests potential applications in cancer treatment and metabolic regulation.

The biological activity of this compound can be attributed to its ability to form adducts with proteins and nucleic acids, which plays a crucial role in its interaction with various biochemical pathways. The compound's aldehyde functional group contributes to its reactivity, allowing it to participate in multiple biochemical interactions that can inhibit cellular processes such as glycolysis and angiogenesis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Pyridinecarboxaldehyde | Aldehyde | Precursor in synthesis; simpler structure |

| Acrolein | Reactive Aldehyde | Highly reactive; used in polymerization |

| 3-(Pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-one | Enone | Exhibits different biological activity; multi-target inhibitor |

| 2-Pyridinecarbonitrile | Nitrile | Different functional group; used in various syntheses |

Uniqueness: The distinct combination of the pyridine ring with the propene and aldehyde functionalities provides unique reactivity patterns not found in simpler analogs, further differentiating it from similar compounds.

Inhibition of Glycolysis

In a study focused on glycolysis inhibitors, this compound (referred to as 3PO ) was shown to decrease glucose uptake and lactate production in HUVECs. The compound's effectiveness was evaluated alongside other inhibitors like PFK15, revealing that 3PO significantly reduced cell proliferation at concentrations comparable to those used for established chemotherapy agents .

Synergistic Effects with Other Inhibitors

Further investigations demonstrated that the simultaneous administration of 3PO and other inhibitors could have a synergistic effect on endothelial cell proliferation and migration. For instance, combining 3PO with sunitinib resulted in a marked reduction in angiogenesis in vivo using zebrafish embryo models .

Cytotoxicity Studies

In vitro studies have also highlighted the cytotoxic effects of related compounds derived from pyridine structures on various cancer cell lines, including osteosarcoma. These studies suggest that derivatives of this compound may promote apoptotic cell death and inhibit tumor cell migration and invasion, indicating potential applications for this compound in targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Comparison of Electronic and Structural Features

| Compound | Substituent Position | Key Functional Groups | Electronic Effect | Hydrogen Bonding Capability |

|---|---|---|---|---|

| This compound | β-position | Aldehyde, Pyridine | Electron-withdrawing | Limited (no –OH/N–H groups) |

| 2-Methoxycinnamaldehyde | ortho-phenyl | Aldehyde, Methoxy | Electron-donating | Moderate (methoxy lone pairs) |

| 2-Hydroxycinnamaldehyde | ortho-phenyl | Aldehyde, Hydroxyl | Electron-donating | Strong (intramolecular –OH) |

2.2. Hydroxy-Substituted Pyridine Aldehydes

The compound (2E)-3-Hydroxy-2-(pyridin-4-yl)acrylaldehyde () introduces a hydroxyl group at the α-position of the propenal chain. Key distinctions from this compound include:

- Tautomerism: The hydroxyl group enables keto-enol tautomerism, which is absent in the non-hydroxylated analogue.

- Solubility : The hydroxyl group enhances polarity and aqueous solubility compared to the parent compound.

- Coordination Chemistry : The hydroxyl and aldehyde groups may act as bidentate ligands in metal complexes, whereas this compound primarily utilizes the pyridine nitrogen and aldehyde oxygen .

2.3. Pyridine-Based Acrylic Acids

(E)-3-(Pyridin-4-yl)acrylic acid () replaces the aldehyde group with a carboxylic acid. Notable differences:

- Acidity : The carboxylic acid (pKa ~4-5) is significantly more acidic than the aldehyde (pKa ~10-12).

- Supramolecular Interactions : Crystal structures of the acrylic acid derivative reveal extensive hydrogen-bonding networks via –COOH groups, whereas the aldehyde version relies on weaker van der Waals interactions or π-stacking .

- Applications : The acrylic acid derivative is more suited for coordination polymers, while the aldehyde is a precursor in condensation reactions (e.g., Schiff base formation).

Table 2: Physicochemical Properties

| Property | This compound | (E)-3-(Pyridin-4-yl)acrylic acid |

|---|---|---|

| Functional Group | Aldehyde | Carboxylic Acid |

| Boiling Point | Not reported | Not reported |

| Solubility in Water | Low | Moderate (due to –COOH) |

| Key Reactivity | Nucleophilic addition | Deprotonation, Salt formation |

2.4. Pyridine-Containing Ketones and Propargyl Alcohols

- 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one () features a ketone group instead of an aldehyde. Ketones are less reactive toward nucleophiles but more stable under acidic conditions.

- Propargyl Alcohol Derivatives (–9), such as 3-(2-chloropyridin-4-yl)prop-2-yn-1-ol , exhibit alkyne functionality, enabling click chemistry applications. The absence of a conjugated aldehyde system reduces electrophilicity but increases stability .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(Pyridin-4-yl)prop-2-enal?

Methodological Answer: The synthesis of α,β-unsaturated aldehydes like this compound typically employs condensation reactions. A Claisen-Schmidt condensation between pyridine-4-carbaldehyde and acetaldehyde derivatives under basic conditions (e.g., NaOH or KOH) is a viable route . For higher stereoselectivity, catalytic methods using metal oxides (e.g., Fe₂O₃@SiO₂/In₂O₃) can enhance yield and purity, as demonstrated for structurally similar allylidene derivatives .

Q. How can the structure of this compound be validated post-synthesis?

Methodological Answer: Validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : NMR should show characteristic peaks for the α,β-unsaturated aldehyde (δ 9.5–10.0 ppm for aldehyde proton; δ 6.5–7.5 ppm for vinyl protons).

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths (C=O ~1.21 Å, C=C ~1.34 Å) and planarity . SHELXL refinement (via Olex2 or similar software) ensures accuracy in structural parameters .

Q. What are the key stability considerations for this compound during storage?

Methodological Answer: The conjugated aldehyde group makes the compound sensitive to oxidation and humidity. Storage recommendations:

- Temperature : –20°C under inert gas (Ar/N₂).

- Light : Protect from UV exposure to prevent [2+2] cycloaddition or decomposition.

- Solvent : Store in anhydrous DMSO or THF to avoid hydration of the aldehyde group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: Discrepancies in bond lengths or angles often arise from resolution limits or refinement errors. To address this:

High-Resolution Data : Collect data with resolution ≤ 0.8 Å to minimize noise.

SHELXL Refinement : Use Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

Validation Tools : Apply PLATON’s ADDSYM to check for missed symmetry and R1/Rfactor convergence ≤ 5% .

Example from :

For (E)-3-(pyridin-4-yl)acrylic acid, hydrogen bonding (N–H⋯O, 2.85 Å) stabilizes the crystal lattice. Similar analysis can be extended to the aldehyde analog .

Q. How does the pyridine ring influence supramolecular interactions in solid-state structures?

Methodological Answer: The pyridine nitrogen acts as a hydrogen-bond acceptor, directing molecular packing. Graph set analysis (Etter’s notation) reveals recurring motifs:

Q. What computational methods predict reactivity in cycloaddition or nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., β-carbon of the enal).

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict regioselectivity in Diels-Alder reactions.

- MD Simulations : Model solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .

Q. How can structural data inform the design of this compound derivatives for catalysis?

Methodological Answer: The enal moiety’s electron-deficient nature makes it a candidate for organocatalysis. Structural modifications to enhance activity:

Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridine 3-position to increase electrophilicity.

Coordination Chemistry : Utilize pyridine N as a ligand for transition metals (e.g., Pd or Cu) in cross-coupling reactions .

Example from :

Fe₂O₃@SiO₂/In₂O₃ catalysts improved yields in allylidene synthesis, suggesting similar strategies for enal functionalization .

Q. Notes on Data Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.